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Compound of Interest

Compound Name: 5-(bromomethyl)-1H-indazole

Cat. No.: B1278532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-(bromomethyl)-1H-indazole, a

key heterocyclic building block in medicinal chemistry. This document details its chemical

identity, including its CAS number and various nomenclatures. It outlines a representative

synthetic protocol and summarizes its key physicochemical properties. Furthermore, this guide

explores the significant role of 5-(bromomethyl)-1H-indazole as a crucial intermediate in the

development of potent kinase inhibitors, with a focus on its applications in targeting significant

signaling pathways implicated in various diseases.

Chemical Identity and Nomenclature
5-(bromomethyl)-1H-indazole is a substituted indazole with a bromomethyl group at the 5-

position of the indazole ring. This functional group makes it a versatile reagent for further

chemical modifications.
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Identifier Value

CAS Number 496842-04-7

IUPAC Name 5-(bromomethyl)-1H-indazole

Molecular Formula C₈H₇BrN₂

Molecular Weight 211.06 g/mol

Synonyms
5-(Bromomethyl)indazole, 1H-Indazole, 5-

(bromomethyl)-

Physicochemical Properties
The following table summarizes some of the key physicochemical properties of 5-
(bromomethyl)-1H-indazole.

Property Value

Appearance Off-white to light yellow crystalline powder

Melting Point 138-142 °C

Boiling Point 355.8 °C at 760 mmHg (Predicted)

Solubility
Soluble in organic solvents like

dichloromethane, ethyl acetate, and methanol.

Storage
Store in a cool, dry, and well-ventilated area

away from incompatible substances.

Synthesis of 5-(bromomethyl)-1H-indazole
A common and efficient method for the synthesis of 5-(bromomethyl)-1H-indazole involves

the radical bromination of 5-methyl-1H-indazole. A representative experimental protocol is

detailed below.

Experimental Protocol: Bromination of 5-methyl-1H-
indazole
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Materials:

5-methyl-1H-indazole

N-Bromosuccinimide (NBS)

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-

methyl-1H-indazole (1 equivalent) in carbon tetrachloride.

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or

AIBN to the solution.

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Once the starting material is consumed, cool the reaction mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid,

followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the

crude product.

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate

gradient to yield pure 5-(bromomethyl)-1H-indazole.

Reactants
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Caption: Synthetic workflow for 5-(bromomethyl)-1H-indazole.

Applications in Drug Discovery: A Precursor to
Kinase Inhibitors
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its

ability to interact with a wide range of biological targets. 5-(bromomethyl)-1H-indazole serves

as a versatile intermediate for the synthesis of various indazole-based compounds, particularly

kinase inhibitors. The bromomethyl group provides a reactive handle for introducing diverse
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functionalities through nucleophilic substitution reactions, enabling the exploration of the

chemical space around the indazole core to optimize potency and selectivity.

Targeting the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of

inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory

diseases, including rheumatoid arthritis and Crohn's disease, as well as in certain cancers.[1]

5-(bromomethyl)-1H-indazole is a key starting material for the development of p38 MAPK

inhibitors. The indazole core can mimic the hinge-binding motif of ATP, while the substituent

introduced via the bromomethyl group can extend into other pockets of the kinase active site,

thereby enhancing inhibitory activity and selectivity.
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Caption: Inhibition of the p38 MAPK signaling pathway.

Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling

pathway is another critical pathway involved in immunity, cell growth, and differentiation.[2][3]

Aberrant JAK-STAT signaling is a hallmark of various myeloproliferative neoplasms and

autoimmune diseases.[2][4] Consequently, JAK inhibitors have emerged as an important class

of therapeutic agents. The versatile chemistry of 5-(bromomethyl)-1H-indazole allows for its

incorporation into novel molecular scaffolds designed to target the ATP-binding site of JAKs,

leading to the development of potent and selective inhibitors.[4]
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Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion
5-(bromomethyl)-1H-indazole is a valuable and versatile building block in the field of drug

discovery and development. Its well-defined chemical properties and reactivity, particularly of

the bromomethyl group, make it an ideal starting material for the synthesis of a wide array of

substituted indazole derivatives. Its significant role as a precursor to potent kinase inhibitors

targeting critical signaling pathways such as p38 MAPK and JAK-STAT underscores its

importance for researchers and scientists dedicated to the discovery of novel therapeutics for

cancer, inflammatory disorders, and other diseases. This guide provides a foundational

understanding of this key intermediate to support ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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